molecular formula C19H16N4O4 B2805189 N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1251681-54-5

N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No. B2805189
CAS RN: 1251681-54-5
M. Wt: 364.361
InChI Key: UROGHGRJBVJOOF-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C19H16N4O4 and its molecular weight is 364.361. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide and its derivatives have been investigated for their potential anticancer properties. A study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides related to this compound. These compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancers. Some derivatives exhibited higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Anti-inflammatory Activity

Another study focused on the synthesis and evaluation of indolyl azetidinones, which are closely related to this compound, for their anti-inflammatory activity. This study revealed that these compounds were effective in reducing inflammation and were compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their efficacy and ulcerogenic activities (Kalsi et al., 1990).

Antimicrobial Activity

Research by Talupur et al. (2021) explored the antimicrobial potential of derivatives of this compound. They synthesized various compounds and subjected them to biological evaluation and molecular docking studies. The results indicated significant antimicrobial properties, suggesting the potential for development in antimicrobial drug discovery (Talupur et al., 2021).

Antidiabetic Potential

A study by Lalpara et al. (2021) synthesized a series of derivatives related to this compound and evaluated them for in vitro antidiabetic activity. The compounds showed promising results in the α-amylase inhibition assay, indicating potential application in the treatment of diabetes (Lalpara et al., 2021).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c24-19(20-14-6-7-15-16(8-14)26-11-25-15)23-9-13(10-23)18-21-17(22-27-18)12-4-2-1-3-5-12/h1-8,13H,9-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROGHGRJBVJOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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